Potassium(2'-Methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate
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Overview
Description
Potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and versatility in various chemical reactions, particularly in organic synthesis. It is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general procedure involves the following steps:
Preparation of Boronic Acid: The starting material, 2’-Methoxy-[1,1’-biphenyl]-4-boronic acid, is synthesized through standard organic synthesis techniques.
Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride (KHF2) in an aqueous medium to form the trifluoroborate salt.
Industrial Production Methods
Industrial production of potassium organotrifluoroborates typically involves scalable and efficient methods to ensure high yields and purity. The process includes:
Large-Scale Synthesis: Utilizing large reactors to handle the bulk quantities of reagents.
Purification: Employing crystallization and filtration techniques to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions
Potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, including anti-cancer and anti-inflammatory agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate exerts its effects involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid. This boronic acid then participates in the Suzuki-Miyaura coupling reaction, where it undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
- Potassium(2-Methoxyphenyl)trifluoroborate
- Potassium(4-Methoxyphenyl)trifluoroborate
- Potassium(2-Methylthiophenyl)trifluoroborate
Uniqueness
Potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Its biphenyl moiety enhances its ability to participate in cross-coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules .
Properties
IUPAC Name |
potassium;trifluoro-[4-(2-methoxyphenyl)phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3O.K/c1-18-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15,16)17;/h2-9H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOCVMLUFWKVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=CC=C2OC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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